molecular formula C8H5F5 B3081286 2,3-Difluoro-4-methylbenzotrifluoride CAS No. 1099597-66-6

2,3-Difluoro-4-methylbenzotrifluoride

Cat. No.: B3081286
CAS No.: 1099597-66-6
M. Wt: 196.12 g/mol
InChI Key: FMCHYRFKNBELEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-4-methylbenzotrifluoride is a high-value, multifunctional aromatic building block designed for advanced chemical synthesis and research applications. Its structure incorporates a trifluoromethyl group, a hallmark of modern agrochemicals and pharmaceuticals, which is known to significantly influence a molecule's metabolic stability, lipophilicity, and bioavailability . The strategic placement of two fluorine atoms and a methyl group on the benzene ring creates a highly electron-deficient system that is receptive to nucleophilic aromatic substitution, allowing for selective and sequential functionalization . This makes the compound an exceptionally versatile intermediate for constructing more complex, fluorine-containing molecules. In pharmaceutical research, this compound serves as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules. The benzotrifluoride scaffold is a privileged structure in medicinal chemistry, found in agents across therapeutic areas . For agrochemical development, it can be utilized to create novel herbicides, pesticides, and fungicides, as the trifluoromethylbenzene moiety is a common feature in many commercial products . Furthermore, researchers in materials science value this compound for developing advanced polymers, liquid crystals, and other specialty materials where the incorporation of fluorine can alter electronic properties and stability. The presence of the methyl group offers an additional site for oxidation or further derivation, expanding its utility as a synthetic intermediate. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care, using personal protective equipment and operating within a properly ventilated fume hood, as is standard for reactive organic intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-1-methyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-4-2-3-5(8(11,12)13)7(10)6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCHYRFKNBELEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2,3 Difluoro 4 Methylbenzotrifluoride

Approaches to Introduce Fluorine Atoms onto the Aromatic Ring

The regioselective introduction of two adjacent fluorine atoms onto an already substituted benzene (B151609) ring presents a significant synthetic challenge. Furthermore, the incorporation of a trifluoromethyl group requires robust and specific chemical transformations.

Regioselective Difluorination Techniques

Direct difluorination of an aromatic ring with high regioselectivity is often accomplished using powerful electrophilic fluorinating agents. One of the most versatile and widely used reagents for this purpose is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Its stability, ease of handling, and predictable reactivity make it a preferred choice for introducing fluorine atoms into electron-rich aromatic systems. The fluorination of substituted benzotriazines has been shown to occur regioselectively at activated positions. nih.gov While a direct difluorination of 4-methylbenzotrifluoride (B1360062) in the 2 and 3 positions is challenging due to the deactivating effect of the trifluoromethyl group, this method could potentially be applied to a more activated precursor.

Another approach involves nucleophilic aromatic substitution (SNAr) reactions on precursors bearing suitable leaving groups, such as nitro or chloro groups, at the desired positions. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the reaction conditions.

Strategies for Trifluoromethyl Group Incorporation

The introduction of the trifluoromethyl (CF3) group is a cornerstone of modern fluorine chemistry. A classic and reliable method for this transformation is the Sandmeyer-type reaction, which utilizes diazonium salts derived from aromatic amines. A common precursor for the synthesis of trifluorotoluene derivatives is 3-aminobenzotrifluoride, which is synthesized via nitration followed by reduction. wikipedia.org

Industrial production of benzotrifluorides often involves the reaction of the corresponding benzotrichloride (B165768) with hydrogen fluoride (B91410). wikipedia.org Therefore, the synthesis could potentially proceed from 2,3-difluoro-4-methylbenzotrichloride.

Trifluoromethylation Strategy Precursor Key Reagents General Conditions
Sandmeyer-type Reaction3,4-Difluoro-2-methylaniline (B178413)NaNO₂, HBF₄ or other trifluoromethyl sourceDiazotization followed by decomposition or reaction with a trifluoromethylating agent
Halogen Exchange2,3-Difluoro-4-methylbenzotrichlorideHydrogen Fluoride (HF)High temperature and pressure

Advanced Fluorination Reagents and Conditions

Modern synthetic chemistry has seen the development of a wide array of advanced fluorinating reagents. Beyond Selectfluor™, reagents such as N-fluorobenzenesulfonimide (NFSI) are also powerful electrophilic fluorine sources. The choice of reagent and reaction conditions, including the solvent and catalyst, can significantly influence the regioselectivity and yield of the fluorination reaction. For instance, palladium-catalyzed fluorination has emerged as a powerful tool for C-H activation and subsequent fluorination.

Functional Group Interconversions and Aromatic Core Modifications

An alternative to direct fluorination and trifluoromethylation of a simple aromatic precursor is to start with a more complex, pre-functionalized molecule and perform functional group interconversions to arrive at the target compound.

Synthesis from Pre-functionalized Aromatic Precursors

A viable synthetic pathway can commence from a precursor that already contains some of the desired substituents. For example, starting with a compound like 3,4-difluoro-2-methylaniline allows for the strategic introduction of the trifluoromethyl group at the desired position via a Sandmeyer reaction. The synthesis of this aniline (B41778) precursor itself could start from 2,3-difluorotoluene.

Another potential precursor is 4-methylbenzotrifluoride. While direct difluorination is challenging, it might be possible to introduce other functional groups at the 2 and 3 positions that can later be converted to fluorine atoms. For example, nitration of 3-methylbenzotrifluoride (B1360241) has been shown to yield a mixture of isomers, including the 2-nitro and 4-nitro products. google.com A similar strategy with 4-methylbenzotrifluoride, followed by separation and further functionalization, could be envisioned.

A patent describes the preparation of 2,4-difluorobenzotrifluoride (B1316921) by the hydrogenation of 3-chloro-2,4-difluorobenzotrifluoride in the presence of a palladium on carbon catalyst and a hydrogen chloride acceptor. google.com This suggests that a dehalogenation approach could be employed if a precursor such as 2,3-difluoro-4-methyl-x-chlorobenzotrifluoride were accessible.

Precursor Potential Transformation Key Reagents/Steps
3,4-Difluoro-2-methylanilineIntroduction of CF₃ groupSandmeyer reaction (NaNO₂, HBF₄ or other CF₃ source)
4-MethylbenzotrifluorideIntroduction of two F atomsNitration, reduction, diazotization, Balz-Schiemann reaction (multi-step)
Halogenated derivativeDehalogenationHydrogenation (e.g., H₂, Pd/C)

Derivatization of Methyl and Trifluoromethyl Moieties

While the core focus is on the synthesis of the parent compound, the methyl and trifluoromethyl groups themselves can be sites for further derivatization, although this falls outside the direct synthesis of 2,3-Difluoro-4-methylbenzotrifluoride. The trifluoromethyl group is generally inert to many chemical transformations. The methyl group, however, can undergo various reactions such as oxidation to a carboxylic acid or halogenation. These transformations would lead to different, albeit related, chemical entities. For example, methods for the selective C-F functionalization of unactivated trifluoromethylarenes have been developed, which can lead to the formation of aryl-CF₂R and aryl-CF₂H compounds. nih.gov

Advanced Coupling and Transformation Reactions

Modern synthetic organic chemistry offers a powerful toolkit for the construction of fluorinated arenes. These methods often rely on transition metal catalysis or radical-mediated pathways to achieve high selectivity and efficiency.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While reactions involving aryl chlorides, bromides, and iodides are well-established, the activation of the strong carbon-fluorine (C–F) bond in polyfluorinated arenes has been a significant challenge. acs.org However, recent advances have demonstrated that under specific conditions, C–F bonds can be selectively activated and functionalized.

The key to successful palladium-catalyzed coupling of fluoroarenes lies in the catalyst system, which typically involves a palladium precursor and a specialized ligand. Bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes have proven effective in promoting the oxidative addition of palladium into the C–F bond, which is often the rate-limiting step. acs.org These reactions provide a direct method for functionalizing fluorinated aromatic rings. For instance, palladium catalysts can mediate the coupling of polyfluoroarenes with various partners, including arylboronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), and amines (Buchwald-Hartwig amination). acs.orgnih.gov

A notable strategy involves the concurrent activation of a C–F bond on a polyfluorinated arene and a C–H bond on a coupling partner, streamlining the synthesis of complex biaryl systems. acs.org The choice of ligand is critical, with bidentate ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) often showing high efficacy. acs.org Furthermore, the reaction conditions, including the base and solvent, must be carefully optimized to achieve high yields. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) have been used successfully in C–O cross-coupling reactions with fluorinated alcohols, indicating their potential applicability in related transformations of fluorinated arenes. nih.gov

Reaction TypeCatalyst SystemKey FeaturesReference
C–F / C–H ActivationPd(OAc)₂ / DPPBzCouples polyfluoroarenes with heteroarenes; C–F activation is rate-limiting. acs.org
C–N CouplingPd precursor / BippyPhos ligandCouples fluoroalkylamines with aryl halides using weaker phenoxide bases. nih.gov
C–O CouplingtBuBrettPhos Pd G3Couples (hetero)aryl bromides with fluorinated alcohols using Cs₂CO₃. nih.gov
C–C Coupling (Carbene Insertion)Palladium catalystCouples aryl fluorides with N-tosylhydrazones via C–F bond activation and migratory insertion of a palladium carbene. rsc.org

Radical fluorination offers a complementary approach to traditional ionic fluorination methods. thieme-connect.de This strategy involves the generation of a carbon-centered radical, which then reacts with a fluorine atom source to form the C–F bond. wikipedia.org This method is particularly useful for late-stage fluorination and for accessing substitution patterns that are difficult to achieve through other means.

The generation of fluorinated radicals can be achieved through various methods, with photoredox catalysis emerging as a particularly powerful tool. acs.orgjove.com Visible-light photoredox catalysis allows for the activation of readily available and bench-stable fluorinated reagents, such as fluorinated acids and anhydrides, under mild conditions. jove.com By carefully selecting the photocatalyst, solvent, and other additives, the reactivity of the generated radicals can be controlled, enabling divergent synthesis pathways where multiple different products can be obtained from the same starting materials. acs.org

A key aspect of radical fluorination is the choice of the fluorine atom transfer agent. Historically, hazardous reagents like F₂ gas were used. wikipedia.org The development of electrophilic N–F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, marked a significant advancement, as these reagents can act as fluorine atom sources for radical intermediates. wikipedia.org More recently, a third generation of radical fluorinating agents, N-fluoro-N-arylsulfonamides (NFASs), has been developed. These reagents possess lower N–F bond dissociation energies, which favors clean radical processes over undesired electrophilic side reactions. researchgate.net

Radical Generation MethodFluorine SourceKey FeaturesReference
Photoredox CatalysisFluorinated acids/anhydridesAllows for divergent synthesis by tuning reaction parameters; mild conditions. acs.orgjove.com
Silver(I)-MediationSelectfluor®Effective for fluorodecarboxylation of carboxylic acids to generate alkyl radicals. wikipedia.org
Thermolysis of PerestersNFSI, Selectfluor®Generates alkyl radicals that are efficiently trapped by the N–F reagent. wikipedia.org
Hydroboration of AlkenesN-fluoro-N-arylsulfonamides (NFASs)Metal-free radical hydrofluorination of alkenes; NFASs are less electrophilic, leading to cleaner reactions. researchgate.net

While this compound is achiral, the synthesis of more complex, biologically active analogues often requires precise control over stereochemistry. The introduction of fluorine atoms can significantly influence a molecule's conformation and biological properties, making stereocontrol a critical aspect of synthesis design. acs.org

Strategies for stereocontrolled synthesis of fluorinated compounds often rely on substrate control, chiral catalysts, or chiral auxiliaries. For example, the synthesis of fluorinated pyrrolidine (B122466) analogues can be achieved through a stereoselective route starting from a chiral epoxide. The stereochemistry of the final product is dictated by the stereochemistry of the starting material. wordpress.com Similarly, iridium-catalyzed asymmetric allylic alkylation followed by fluorination allows for the preparation of all four possible stereoisomers of a product by simply changing the sequence of reactions and the configuration of the catalyst. mdpi.com

Catalysis-based vicinal difluorination of alkenes is an area of growing interest, though it remains underdeveloped compared to other fluorination methods. nih.gov The development of catalytic, stereoselective methods to install two adjacent fluorine atoms is crucial for accessing novel fluorinated bioisosteres. nih.gov These advanced methods enable the synthesis of complex molecules with multiple contiguous stereogenic centers, which are valuable in drug discovery and materials science. mdpi.com

Stereocontrol StrategyMethodologyApplication ExampleReference
Substrate ControlUse of a chiral starting material (e.g., epoxide) to direct subsequent stereoselective transformations.Stereoselective synthesis of fluorinated pyrrolidines. wordpress.com
Catalyst ControlEmployment of a chiral transition metal catalyst (e.g., Iridium-based) to induce asymmetry.Stereodivergent synthesis of products with vicinal stereocenters via allylic alkylation/fluorination. mdpi.com
Reagent Sequence ControlVarying the order of synthetic steps (e.g., fluorination then alkylation vs. alkylation then fluorination).Accessing all possible stereoisomers from a common precursor. mdpi.com
Stereodivergent SynthesisUsing different enantiomers of catalysts or reagents to produce different diastereomers from the same starting material.Synthesis of four diastereomeric 2,3,4,5-tetrafluoropentanols. acs.org

Elucidation of Reaction Mechanisms Pertaining to 2,3 Difluoro 4 Methylbenzotrifluoride Synthesis and Reactivity

Mechanistic Pathways in Electrophilic and Nucleophilic Aromatic Fluorination

The introduction of fluorine onto an aromatic ring can proceed through either electrophilic or nucleophilic substitution, each with distinct mechanistic features. The existing substituents on the ring, particularly their electron-withdrawing or -donating nature, determine the feasibility and outcome of these reactions.

The presence of fluorine atoms and trifluoromethyl groups significantly alters the electronic landscape of the aromatic ring, thereby controlling reaction selectivity. numberanalytics.com Fluorine is the most electronegative element, and its substitution on a benzene (B151609) ring has a powerful electron-withdrawing inductive effect. numberanalytics.com This effect deactivates the ring towards electrophilic aromatic substitution by reducing the electron density of the π-system. numberanalytics.com The trifluoromethyl (CF₃) group is also a potent deactivating group. Consequently, molecules like 2,3-Difluoro-4-methylbenzotrifluoride are highly resistant to electrophilic attack.

Conversely, this electron deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SₙAr). numberanalytics.commasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The rate of SₙAr reactions is accelerated by the presence of strong electron-withdrawing groups, such as fluorine and CF₃, which can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org

In SₙAr reactions, the nature of the leaving group is also critical. Unusually, fluoride (B91410) is an excellent leaving group in this context, with the reactivity order being F > Cl > Br > I. libretexts.org This is because the rate-determining step is the initial attack of the nucleophile on the electron-deficient ring, which is facilitated by the strong inductive effect of the highly electronegative fluorine atom. libretexts.org

Table 1: Electronic Effects of Fluorine and Trifluoromethyl Groups on Aromatic Rings
GroupInductive EffectResonance EffectOverall Effect on Electrophilic SubstitutionOverall Effect on Nucleophilic Substitution
-F (Fluorine)Strongly Electron-Withdrawing (-I)Weakly Electron-Donating (+R)Deactivating, Ortho/Para DirectingActivating
-CF₃ (Trifluoromethyl)Strongly Electron-Withdrawing (-I)Strongly Electron-Withdrawing (-R)Strongly Deactivating, Meta DirectingStrongly Activating

The choice of fluorinating agent is pivotal, and its interaction with the aromatic substrate follows distinct mechanistic pathways.

Electrophilic Fluorination: These reactions utilize reagents that deliver an electrophilic fluorine species ("F⁺"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common due to their stability and safety. wikipedia.org Prominent examples include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). wikipedia.orgmdpi.com

The precise mechanism of electrophilic fluorination remains a subject of investigation, with evidence supporting both a direct Sₙ2-type displacement and a single-electron transfer (SET) pathway. wikipedia.orgrsc.org Theoretical studies involving Selectfluor suggest that the SET mechanism is often preferred. This process involves an initial one-electron transfer from the electron-rich aromatic substrate to the N-F reagent, forming a radical cation and a radical intermediate, which then combine to form the C-F bond. rsc.orgresearchgate.net

Nucleophilic Fluorination: This method involves the substitution of a leaving group on an electron-poor aromatic ring with a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.com As previously mentioned, the mechanism is typically an addition-elimination (SₙAr) process. The reaction is sensitive to solvent and reaction conditions, which can influence regioselectivity in poly-substituted aromatics. researchgate.net

Table 2: Common Fluorinating Agents and Their Mechanistic Features
Reagent ClassExample(s)Typical SubstrateProposed Mechanism(s)
Electrophilic (N-F)Selectfluor®, NFSIElectron-rich aromatics, enolatesSingle-Electron Transfer (SET) or Sₙ2
NucleophilicKF, CsF, TBAFElectron-poor aromatics with good leaving groupsNucleophilic Aromatic Substitution (SₙAr) via Meisenheimer complex

Radical Reaction Mechanisms in Fluorinated Systems

Radical fluorination offers an alternative pathway for C-F bond formation, often under milder conditions than ionic reactions. These reactions involve the interaction of a carbon-centered radical with a fluorine atom source. wikipedia.org

Fluorinated aryl radicals are highly reactive intermediates that can be generated through various methods. numberanalytics.com Historically, harsh methods were required, but modern techniques like photoredox catalysis have enabled their generation under mild conditions from precursors such as aryl halides or arylsilanes. wikipedia.orgresearchgate.net For instance, xenon difluoride (XeF₂) can generate aryl radicals from arylsilanes. wikipedia.org

The reactivity of fluorinated radicals is distinct from their non-fluorinated counterparts. The high electronegativity of fluorine influences the radical's stability and selectivity. numberanalytics.comrsc.org For example, the trifluoromethyl radical (•CF₃) has a tetrahedral geometry, in contrast to the planar methyl radical (•CH₃), which affects its steric and electronic interactions during reactions. rsc.org Despite their high intrinsic reactivity, fluorinated radicals can exhibit remarkable selectivity in chemical transformations. numberanalytics.com

Once generated, carbon-centered radicals can be trapped by a fluorine atom transfer agent to form the desired fluorinated product. nih.gov A significant development in this area has been the discovery that traditional electrophilic N-F reagents, such as NFSI and Selectfluor®, can also serve as efficient fluorine atom sources for radical intermediates. wikipedia.org

To overcome side reactions associated with the strong electrophilic character of these reagents, a new class of N-fluoro-N-arylsulfonamides (NFASs) has been developed. springernature.com These reagents are specifically designed for radical fluorination, possessing lower N-F bond dissociation energies that favor the radical pathway over competing electrophilic or electron transfer processes. springernature.comnih.gov

A key radical substitution process is decarboxylative fluorination, where a carboxylic acid serves as a radical precursor. wikipedia.orgunacademy.com This transformation can be initiated by thermolysis, metal catalysts (e.g., Ag, Mn), or photoredox catalysis, providing a versatile route to fluorinated compounds from readily available starting materials. wikipedia.org

Table 3: Comparison of Fluorine Sources for Radical Fluorination
Fluorine SourceGeneration of RadicalKey FeaturesReference
XeF₂From arylsilanes or via decarboxylationActs as both radical initiator and fluorine source wikipedia.org
NFSI, Selectfluor®Independently generated C-centered radicalDual use as electrophilic and radical fluorinating agents wikipedia.org
NFASsIndependently generated C-centered radicalDesigned for radical fluorination; minimizes electrophilic side reactions springernature.com

Reaction Kinetics and Thermodynamics in the Synthesis of this compound Analogues

The kinetics and thermodynamics of fluorination reactions provide deep insight into the reaction mechanisms and help optimize conditions for the synthesis of analogues of this compound.

In electrophilic aromatic fluorination, kinetic isotope effect studies have shown that the C-H bond cleavage step (proton elimination from the Wheland intermediate) is typically not the rate-limiting step. researchgate.net This supports a mechanism where the initial attack of the electrophile on the aromatic ring is the slow step.

For radical reactions, the bond dissociation energy (BDE) of the fluorine source is a critical thermodynamic parameter. Reagents with lower BDEs are more effective in radical fluorination. As shown in the table below, the development of third-generation reagents like NFASs with significantly lower BDEs compared to second-generation reagents like NFSI has been a key advance. nih.gov This thermodynamic property favors the desired radical pathway.

Computational studies, particularly Density Functional Theory (DFT), have become invaluable for elucidating reaction pathways and calculating activation energies. For example, DFT calculations on the addition of various fluorinated radicals to alkenes have quantified the influence of fluorine substitution on reaction barriers, revealing reactivity trends that guide experimental design. acs.org

Table 4: Calculated Bond Dissociation Energies (BDEs) of N-F Bonds in Various Fluorinating Agents
ReagentReagent ClassN-F Bond Dissociation Energy (kJ mol⁻¹)
Selectfluor®Second Generation~265-270
NFSISecond Generation~265-270
NFASsThird Generation~220-226
Data derived from computational studies. springernature.comnih.gov Lower BDEs in NFASs facilitate fluorine atom transfer in radical reactions.

Computational and Theoretical Chemistry Insights into 2,3 Difluoro 4 Methylbenzotrifluoride

Quantum Chemical Calculation Methods for Geometric and Electronic Structures

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods are used to determine stable molecular geometries, vibrational frequencies, and various electronic properties, providing a detailed picture of the molecule's characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.netdnu.dp.ua It is particularly effective for optimizing molecular geometries to find the most stable arrangement of atoms, known as the ground state. For a molecule like 2,3-Difluoro-4-methylbenzotrifluoride, DFT calculations would typically be performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or higher, to accurately model electron correlation and spatial distribution. nih.govresearchgate.net

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to minimize its total energy. The output of such a calculation provides precise geometric parameters. While specific experimental data for this compound is scarce, the table below illustrates the typical output of a DFT geometry optimization for a substituted benzene (B151609) derivative.

Table 1: Illustrative Optimized Geometric Parameters from a DFT Calculation This table presents hypothetical data to exemplify the output of a DFT/B3LYP calculation for this compound. Actual values would require a dedicated computational study.

ParameterAtoms InvolvedCalculated Value
Bond LengthC-C (aromatic)~1.39 Å
Bond LengthC-F~1.35 Å
Bond LengthC-CH₃~1.51 Å
Bond LengthC-CF₃~1.50 Å
Bond AngleC-C-C (aromatic)~120°
Dihedral AngleF-C-C-F~0° (planar)

Ab initio (from first principles) calculations are another class of quantum chemistry methods that rely solely on fundamental physical constants, without the empirical parameters often used in DFT. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory fall into this category. While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. rsc.org

For this compound, ab initio calculations could be used to refine the geometric structure obtained from DFT or to provide benchmark energy values. These high-accuracy predictions are crucial for validating results from less computationally intensive methods and for creating a reliable picture of the molecule's quantum mechanical behavior.

Conformational analysis is essential for molecules with rotatable bonds, such as the methyl (-CH₃) and trifluoromethyl (-CF₃) groups in this compound. This analysis involves calculating the molecule's energy as these groups are rotated around their connecting single bonds. The results are often visualized as a potential energy surface (PES), which maps the energy changes associated with these rotations. rsc.org

By identifying the minima on the PES, the most stable conformations (conformers) of the molecule can be determined. The peaks on the surface represent the energy barriers to rotation. This information is critical for understanding the molecule's flexibility, its average structure at different temperatures, and how its shape might influence its interactions with other molecules. For the target molecule, the analysis would focus on the steric and electronic interactions between the bulky -CF₃ group, the -CH₃ group, and the adjacent fluorine atoms on the benzene ring.

Analysis of Electronic Properties and Reactivity

Beyond geometry, computational methods provide deep insights into a molecule's electronic landscape, which governs its reactivity, stability, and intermolecular interactions.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. scholarsresearchlibrary.comajchem-a.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

These descriptors quantify the molecule's tendency to attract or donate electrons and its resistance to changes in its electron distribution. The table below provides an illustrative example of these calculated properties.

Table 2: Illustrative Electronic Properties and Reactivity Indices This table presents hypothetical data to exemplify the output of a HOMO-LUMO analysis for this compound. Actual values would require a dedicated computational study.

PropertySymbolIllustrative ValueSignificance
HOMO EnergyE(HOMO)-7.5 eVElectron-donating ability
LUMO EnergyE(LUMO)-1.2 eVElectron-accepting ability
Energy GapΔE6.3 eVChemical stability and reactivity
Electronegativityχ4.35 eVPower to attract electrons
Chemical Hardnessη3.15 eVResistance to charge transfer

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. ajchem-a.com It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. researchgate.netajchem-a.com

The colors on an MEP map indicate regions of different electrostatic potential:

Red: Regions of most negative potential, rich in electrons, and favorable for electrophilic attack.

Blue: Regions of most positive potential, electron-poor, and favorable for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show regions of high negative potential (red) around the highly electronegative fluorine atoms of both the -CF₃ group and the ring substituents. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the methyl group. This visual representation of charge distribution helps in understanding hydrogen bonding interactions and predicting how the molecule will interact with other reagents or biological targets. ajchem-a.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized framework of chemical bonds and lone pairs. bohrium.com This approach is particularly valuable for understanding non-covalent, intermolecular interactions by quantifying the stabilizing effects of charge transfer between molecules. researchgate.net

In the context of this compound, NBO analysis can elucidate how the molecule interacts with solvents or other molecules in its vicinity. The analysis focuses on donor-acceptor interactions, where a filled (donor) NBO on one molecule interacts with an empty (acceptor) NBO on another. bohrium.com The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A higher E(2) value signifies a more significant stabilization arising from this charge delocalization.

For this compound, key intermolecular interactions would likely involve:

Hydrogen Bonding: If interacting with a protic solvent (e.g., water or alcohols), the fluorine atoms and the π-system of the aromatic ring can act as hydrogen bond acceptors.

π-π Stacking: Interactions with other aromatic molecules can lead to stacking, driven by electrostatic and dispersion forces. The electron-withdrawing fluorine and trifluoromethyl groups polarize the aromatic ring, influencing the preferred stacking geometry (e.g., parallel-displaced). nih.gov

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine atoms, leading to electrostatic interactions with other polar molecules.

NBO analysis would reveal the specific orbitals involved in these interactions. For instance, a lone pair orbital (n) on a fluorine atom could act as a donor to an antibonding sigma orbital (σ) of a hydrogen-bond donor. The resulting E(2) value would quantify the strength of this specific hydrogen bond. Similarly, interactions between the filled π orbitals of one molecule and the empty π orbitals of another would describe the charge-transfer component of π-π stacking.

Table 1: Illustrative NBO Analysis of a Hypothetical Dimer of this compound This table presents hypothetical data to illustrate the typical output of an NBO analysis for intermolecular interactions.

Donor NBO (Molecule A)Acceptor NBO (Molecule B)E(2) (kcal/mol)Interaction Type
LP (F2)σ* (C5-H)1.85Weak Hydrogen Bond
π (C5-C6)π* (C1-C2)0.75π-π Stacking
LP (F3)σ* (Solvent O-H)2.50Hydrogen Bond (with solvent)
π (C1-C2)π* (C3-C4)0.68π-π Stacking

LP denotes a lone pair orbital. E(2) is the stabilization energy.

Theoretical Prediction of Spectroscopic Parameters for this compound

Computational chemistry provides indispensable tools for predicting and interpreting various types of molecular spectra. By calculating spectroscopic parameters, researchers can assign experimental signals, understand structure-property relationships, and characterize molecules that may be difficult to synthesize or isolate.

Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C, ¹⁹F)

Theoretical calculations of NMR chemical shifts are a cornerstone of modern structure elucidation. The most common method involves using Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. nih.govesisresearch.org This approach computes the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). nih.gov

For this compound, the calculated chemical shifts would be highly sensitive to its unique electronic structure:

¹H NMR: A single aromatic proton and the protons of the methyl group would be expected. The aromatic proton's chemical shift would be influenced by the neighboring fluorine and trifluoromethyl groups. The methyl protons would likely appear as a singlet in the typical alkyl-aromatic region.

¹³C NMR: The spectrum would show distinct signals for each of the nine carbon atoms. The carbons directly bonded to fluorine (C2, C3) and the trifluoromethyl group (C-CF₃) would exhibit large C-F coupling constants. The chemical shifts would reflect the strong inductive effects of the fluorine and CF₃ substituents. rsc.org

¹⁹F NMR: Three distinct signals would be predicted: one for the trifluoromethyl group and one for each of the two fluorine atoms on the ring. The chemical shifts and couplings between the fluorine nuclei would provide key information about their relative positions. DFT-based procedures have been shown to predict ¹⁹F NMR chemical shifts with good accuracy. worktribe.com

Table 2: Representative Theoretically Predicted NMR Chemical Shifts (δ) and Couplings (J) for this compound This table contains illustrative data based on DFT calculations for similar fluorinated aromatic compounds. Values are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F).

NucleusPredicted δ (ppm)Predicted Coupling Constants (J in Hz)
H (on ring)7.1 - 7.4
H (in CH₃)2.2 - 2.5
C1125 - 130
C2150 - 155¹J(C,F) ≈ 240-250
C3148 - 153¹J(C,F) ≈ 240-250
C4130 - 135
C5115 - 120
C6128 - 133
CH₃15 - 20
CF₃120 - 125¹J(C,F) ≈ 270-280
F (at C2)-130 to -140
F (at C3)-135 to -145
CF₃-60 to -65

Vibrational Frequency Computations for Infrared (IR) and Raman Spectra

The computed vibrational spectrum of this compound would be characterized by modes associated with its substituents and the benzene ring:

C-F Stretching: Strong IR absorptions are expected in the 1100-1350 cm⁻¹ region for the aromatic C-F bonds.

CF₃ Vibrations: The trifluoromethyl group gives rise to very strong and characteristic symmetric and asymmetric stretching vibrations, typically found between 1100 and 1350 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching modes appear above 3000 cm⁻¹, while the methyl (CH₃) group shows symmetric and asymmetric stretches in the 2850-3000 cm⁻¹ region.

Aromatic Ring Modes: C=C stretching vibrations within the benzene ring typically occur in the 1400-1600 cm⁻¹ range.

Table 3: Selected Predicted Vibrational Frequencies for this compound This table presents illustrative data. Frequencies are typically scaled to compare with experimental values.

Scaled Frequency (cm⁻¹)IR IntensityRaman ActivityVibrational Assignment
3080LowMediumAromatic C-H Stretch
2955MediumMediumCH₃ Asymmetric Stretch
1610MediumHighAromatic C=C Stretch
1450MediumMediumCH₃ Asymmetric Bend
1320Very StrongLowCF₃ Asymmetric Stretch
1280StrongMediumAromatic C-F Stretch
1180Very StrongMediumCF₃ Symmetric Stretch
780MediumLowC-H Out-of-plane Bend

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption (UV-Vis) Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited states of molecules and predicting their electronic absorption (UV-Vis) spectra. faccts.demdpi.com The calculation yields key information about electronic transitions, including their excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (which relate to absorption intensity), and the molecular orbitals involved in the transition. researchgate.net

For an aromatic molecule like this compound, the UV-Vis spectrum is dominated by π → π* transitions within the benzene ring. The substituents (F, CH₃, CF₃) act as auxochromes, modifying the energies of the molecular orbitals and thus shifting the absorption bands. TD-DFT calculations can predict these shifts and help assign the observed spectral bands. The primary transitions of interest are typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other nearby orbitals. mdpi.com

Table 4: Representative TD-DFT Predicted Electronic Transitions for this compound This table shows hypothetical data illustrating the typical output of a TD-DFT calculation in a non-polar solvent.

TransitionExcitation Energy (eV)λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁4.652670.085HOMO → LUMO (95%)
S₀ → S₂5.102430.150HOMO-1 → LUMO (88%)
S₀ → S₃5.852120.450HOMO → LUMO+1 (55%), HOMO-1 → LUMO (30%)

Advanced Spectroscopic Characterization Techniques for 2,3 Difluoro 4 Methylbenzotrifluoride and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of fluorinated aromatic compounds. The presence of multiple fluorine atoms and protons in distinct chemical environments within 2,3-Difluoro-4-methylbenzotrifluoride gives rise to complex but highly informative spectra.

Application of ¹⁹F NMR for Differentiation of Fluorine Environments

Due to its 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR analysis. thermofisher.com The ¹⁹F NMR spectrum of this compound is expected to display three distinct signals, corresponding to the three unique fluorine environments: the trifluoromethyl (CF₃) group, the fluorine atom at the C-2 position, and the fluorine atom at the C-3 position.

The chemical shift of the CF₃ group in benzotrifluorides is typically observed in the range of -62 to -64 ppm relative to a standard like CFCl₃. publish.csiro.aursc.orgbeilstein-journals.org This signal would likely appear as a finely split multiplet due to long-range couplings to the aromatic fluorine at C-3 and the aromatic proton at C-5. The aromatic fluorine atoms at C-2 and C-3 are in different electronic environments and would therefore have distinct chemical shifts. These signals are expected to appear as complex multiplets (e.g., a doublet of doublets or more complex patterns) due to coupling with each other (³JF-F), as well as with adjacent aromatic protons (³JH-F and ⁴JH-F).

Comprehensive ¹H and ¹³C NMR Analysis of Aromatic and Aliphatic Moieties

¹H NMR Analysis: The proton NMR spectrum provides crucial information about the hydrogen atoms in the molecule. For this compound, two distinct signals are expected in the aromatic region and one in the aliphatic region.

Aromatic Protons: The protons at C-5 and C-6 are chemically non-equivalent. The H-5 signal would be split by H-6 (a ³JH-H coupling, typically 7-8 Hz), the fluorine at C-3 (a ³JH-F coupling), and potentially by the fluorine at C-2 (a ⁴JH-F coupling) and the CF₃ group (a ⁵JH-F coupling). Similarly, the H-6 signal would be split by H-5 and show long-range coupling to the fluorine at C-2.

Aliphatic Protons: The methyl (CH₃) group at C-4 would appear as a single peak, likely broadened or split into a narrow multiplet due to long-range coupling with the adjacent fluorine at C-3 (⁴JH-F) and the proton at C-5 (⁴JH-H).

¹³C NMR Analysis: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the molecule's asymmetry, eight distinct carbon signals are anticipated. A key feature of the ¹³C spectrum of organofluorine compounds is the presence of carbon-fluorine spin-spin coupling (JC-F), which splits each carbon signal into a multiplet. beilstein-journals.org

The carbon of the CF₃ group is expected to appear as a quartet due to one-bond coupling (¹JC-F) with the three fluorine atoms, with a large coupling constant, often in the range of 270-275 Hz. rsc.orgbeilstein-journals.org

The C-2 and C-3 carbons , being directly bonded to fluorine, will also exhibit large one-bond ¹JC-F couplings.

The other aromatic carbons (C-1, C-4, C-5, C-6 ) and the methyl carbon will show smaller, multi-bond couplings (²JC-F, ³JC-F, etc.) to the various fluorine atoms, providing valuable data for unambiguous signal assignment. rsc.orged.ac.uk

Measurement and Interpretation of Long-Range Spin-Spin Coupling Constants (e.g., ¹⁹F-¹⁹F, ¹H-¹⁹F)

Long-range spin-spin coupling constants provide through-bond connectivity information that is vital for confirming the substitution pattern on the aromatic ring. In ¹⁹F NMR, coupling over two to six bonds is routinely observed. thermofisher.com These interactions are often analyzed using two-dimensional NMR experiments like COSY and HMBC, which help to correlate coupled nuclei. ed.ac.uknih.govnih.gov

For this compound, several key long-range couplings would be expected and their measurement is critical for structural confirmation. The magnitude of these couplings depends on the number of intervening bonds and the dihedral angle between the coupled nuclei.

Expected NMR Coupling Constants for this compound

Coupling Type Nuclei Involved Number of Bonds Expected Multiplicity/Effect
³JF-F F (at C-2) – F (at C-3) 3 Splits both aromatic F signals
⁴JF-F F (at C-3) – F (in CF₃) 4 Fine splitting of both F signals
³JH-F H (at C-5) – F (at C-3) 3 Splits H-5 and F-3 signals
⁴JH-F H (at C-5) – F (at C-4, CF₃) 4 Fine splitting of H-5 and CF₃ signals
⁴JH-F H (at C-6) – F (at C-2) 4 Splits H-6 and F-2 signals
⁵JH-F H (at C-6) – F (at C-3) 5 Potential for very small splitting
⁴JH-F CH₃ – F (at C-3) 4 Fine splitting of CH₃ and F-3 signals

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" that is unique to the compound's structure.

Assignment of Characteristic C-F Stretching and Bending Modes

The carbon-fluorine bonds in this compound give rise to strong, characteristic absorption bands in the IR spectrum.

C-F Stretching (Aromatic): The stretching vibrations of the C-F bonds on the aromatic ring (at C-2 and C-3) are expected to produce strong bands in the 1300-1000 cm⁻¹ region.

CF₃ Group Vibrations: Trifluoromethyl groups have very intense and characteristic vibrational modes. The asymmetric C-F stretching modes typically appear in the 1200-1100 cm⁻¹ range, while the symmetric stretching mode is often observed near 750 cm⁻¹. ias.ac.in A particularly strong and broad band often appears near 1330 cm⁻¹ in benzotrifluoride (B45747) derivatives, which is assigned to the C-CF₃ stretching mode. ias.ac.in C-F bending modes occur at lower frequencies.

Identification of Aromatic Ring and Alkyl Group Vibrations

Beyond the C-F vibrations, the spectra will contain bands corresponding to the aromatic ring and the methyl group.

Aromatic Ring Vibrations: The benzene (B151609) ring itself has a set of characteristic vibrations. These include C-H stretching vibrations, which typically occur above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which are found in the 1650-1430 cm⁻¹ region. uomustansiriyah.edu.iq In-plane and out-of-plane C-H bending vibrations also produce characteristic bands at lower wavenumbers.

Alkyl Group Vibrations: The methyl group will exhibit its own characteristic vibrations. The asymmetric and symmetric C-H stretching modes are expected in the 3000-2870 cm⁻¹ region. uomustansiriyah.edu.iq Asymmetric and symmetric C-H bending (deformation) modes typically appear around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. uomustansiriyah.edu.iq

Expected Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
C-H Stretching Aromatic Ring > 3000
C-H Stretching Methyl (CH₃) 3000 - 2870
C=C Stretching Aromatic Ring 1650 - 1430
C-H Bending Methyl (CH₃) 1465 - 1375
C-CF₃ Stretching Trifluoromethyl-Ring ~1330
C-F Stretching Aromatic C-F 1300 - 1000
C-F Stretching (Asymmetric) Trifluoromethyl (CF₃) 1200 - 1100
C-F Stretching (Symmetric) Trifluoromethyl (CF₃) ~750
C-H Bending Aromatic Ring Lower frequency region

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of novel compounds, offering high sensitivity and detailed information regarding a molecule's elemental composition and substructural components. For halogenated aromatic compounds such as this compound, MS provides unambiguous confirmation of molecular identity and insights into its chemical stability through the analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unequivocal identification of this compound, distinguishing it from other potential isobaric species. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or more decimal places), the elemental formula can be confidently determined.

The molecular formula of this compound is C8H5F5. The theoretical exact mass of the monoisotopic molecular ion ([M]⁺) can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁹F).

Calculation of Theoretical Exact Mass:

Carbon (C): 8 × 12.000000 = 96.000000

Hydrogen (H): 5 × 1.007825 = 5.039125

Fluorine (F): 5 × 18.998403 = 94.992015

Total Exact Mass: 196.031140 Da

An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the presence and elemental composition of this compound.

Table 1: Theoretical Isotopic Distribution for C8H5F5

Isotope Mass (Da) Relative Abundance (%)
[M] 196.0311 100.00
[M+1] 197.0345 8.84

This interactive table displays the expected isotopic pattern for the molecular ion of this compound, which can be used to further confirm its identity in a high-resolution mass spectrum.

Elucidation of Fragmentation Pathways

The fragmentation of fluorinated aromatic compounds in mass spectrometry can be complex, often involving rearrangements and the loss of fluorine-containing species. While specific experimental fragmentation data for this compound is not widely published, likely fragmentation pathways can be proposed based on the known behavior of benzotrifluorides and other fluorinated aromatics.

Upon electron ionization, the molecular ion ([M]⁺˙) is formed. The high strength of the C-F bond often means that fragmentation is initiated by the cleavage of other bonds, such as the C-C bond of the methyl group or the C-F bonds of the trifluoromethyl group.

Plausible Fragmentation Steps:

Loss of a Fluorine Radical: A primary fragmentation event could be the loss of a fluorine atom from the trifluoromethyl group, which is generally more labile than the aromatic C-F bonds.

C₈H₅F₅⁺˙ → [C₈H₅F₄]⁺ + F˙

Formation of a Tropylium-like Ion: The loss of the entire CF₃ group can lead to a stable cation.

C₈H₅F₅⁺˙ → [C₇H₅F₂]⁺ + CF₃˙

Loss of HF: Sequential loss of hydrogen fluoride (B91410) (HF) is another common pathway for fluorinated compounds.

[C₈H₅F₄]⁺ → [C₈H₄F₃]⁺ + HF

The study of analogous compounds indicates that complex rearrangements, including fluorine migrations, can occur, leading to a variety of fragment ions. The relative abundance of these fragment ions in the mass spectrum provides a fingerprint that is characteristic of the molecule's structure.

Table 2: Proposed Key Fragment Ions for this compound

Proposed Fragment Formula Exact Mass (Da)
[M-F]⁺ C₈H₅F₄⁺ 177.0328
[M-CF₃]⁺ C₇H₅F₂⁺ 127.0359

This interactive table presents the calculated exact masses of potential fragment ions, which would be crucial for interpreting an experimental high-resolution tandem mass spectrometry (MS/MS) spectrum.

Electronic Absorption Spectroscopy (UV-Vis) and Chiroptical Methods (if applicable)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals.

The UV spectrum of benzotrifluoride itself shows a band system in the region of 240-275 nm. optica.org The substitution on the benzene ring with two fluorine atoms and a methyl group is expected to cause a bathochromic shift (shift to longer wavelengths) and potentially alter the fine vibrational structure of these absorption bands. The fluorine and methyl substituents act as auxochromes, modifying the energy of the electronic transitions of the parent chromophore. Studies on various substituted benzotrifluorides have demonstrated shifts in the absorption maxima depending on the nature and position of the substituents. acs.org

Table 3: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Expected Wavelength Range (nm) Notes

This table provides an estimated range for the primary UV absorption, based on data from analogous substituted benzotrifluorides.

Chiroptical Methods:

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for the stereochemical analysis of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

However, this compound is an achiral molecule. It possesses a plane of symmetry and therefore does not have enantiomers and is optically inactive. Consequently, chiroptical methods are not applicable for the characterization of this compound.

Research Applications and Future Prospects of 2,3 Difluoro 4 Methylbenzotrifluoride in Chemical Sciences

Strategic Utility as a Building Block in Complex Chemical Synthesis

The specific substitution pattern of 2,3-Difluoro-4-methylbenzotrifluoride makes it a highly valuable intermediate in the synthesis of complex, high-value molecules. The interplay between the different substituents provides chemists with multiple reactive handles and the ability to precisely control the properties of the final product.

Fluorinated compounds are integral to modern medicine and agriculture. Approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain fluorine, a testament to the element's ability to enhance biological activity. nih.gov The incorporation of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, can dramatically alter a molecule's pharmacokinetic and physicochemical properties. fluorochem.co.ukresearchgate.net

The this compound scaffold is a prime candidate for the development of new active ingredients. The trifluoromethyl group is a well-established bioisostere for chlorine, and its high lipophilicity and metabolic stability can improve a drug's half-life and membrane permeability. nih.gov The vicinal difluoro substitution pattern further modulates the electronic environment of the aromatic ring, influencing pKa and binding interactions with biological targets. tandfonline.com This strategic fluorination can block metabolic hotspots, preventing oxidative degradation by enzymes and prolonging the therapeutic effect of a drug. nih.govnih.gov

In agrochemical research, trifluoromethyl-substituted aromatic rings are common motifs in potent herbicides, insecticides, and fungicides. researchgate.netnih.gov For instance, trifluoromethylpyridine derivatives, which are structurally analogous to substituted benzotrifluorides, are key components in several commercial crop protection products. nih.gov The unique electronic signature of this compound could be leveraged to design new agrochemicals with improved efficacy, selectivity, and environmental profiles.

Table 1: Influence of Fluorine Substitution on Molecular Properties in Drug Design

Property Effect of Fluorine/Trifluoromethyl Group Rationale
Metabolic Stability Increased The Carbon-Fluorine (C-F) bond is stronger than the Carbon-Hydrogen (C-H) bond, making it resistant to enzymatic cleavage. nih.govnih.gov
Lipophilicity Increased Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability and absorption. nih.govtandfonline.com
Binding Affinity Modulated The high electronegativity of fluorine alters the electronic distribution, potentially leading to stronger, more selective interactions with target proteins. tandfonline.com
Acidity/Basicity (pKa) Altered The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, affecting bioavailability. nih.govtandfonline.com

The unique properties conferred by fluorine are not limited to biologically active molecules; they are also highly sought after in materials science. Fluorinated aromatic compounds are critical components in the formulation of advanced functional materials, particularly liquid crystals used in display technologies. bohrium.comgoogle.com

The incorporation of fluorine into liquid crystal molecules significantly modifies key physical properties such as dielectric anisotropy, optical anisotropy, viscosity, and mesophase morphology. rsc.orgresearchgate.net The strong dipole moment of the C-F bond is particularly useful for tuning the dielectric anisotropy, which is crucial for the low-voltage operation of liquid crystal displays (LCDs). The specific substitution pattern on this compound, with its multiple fluorine atoms, offers a sophisticated means to engineer these properties. The presence of lateral fluorine substituents can lead to materials with low melting points and wide nematic phase intervals, which are desirable for practical applications. nih.gov The development of ferroelectric nematic liquid crystals, a state-of-the-art material for advanced displays, relies heavily on molecules with a fluorinated aromatic skeleton to achieve the necessary high polarity. tandfonline.com Therefore, this compound represents a valuable building block for the synthesis of next-generation liquid crystals and other functional materials like high-performance polymers. researchgate.netdntb.gov.ua

Contributions to Fundamental Fluorine Chemistry Research

Beyond its direct applications, this compound serves as an important substrate for fundamental research in fluorine chemistry, helping to deepen the understanding of fluorine's effects and to develop new synthetic methodologies.

The introduction of fluorine into an organic molecule causes significant, and sometimes counterintuitive, changes to its physical and chemical properties. nih.gov this compound is an excellent model system for studying the complex interplay of multiple fluorine-containing groups on an aromatic ring. Researchers can use this molecule to investigate how the combined inductive and resonance effects of the ortho-difluoro and para-trifluoromethyl substituents influence the reactivity of the benzene (B151609) ring in various chemical transformations, such as electrophilic or nucleophilic aromatic substitution. These studies provide valuable data that helps to build more accurate predictive models for designing molecules with tailored electronic properties. nih.gov

The synthesis of polysubstituted aromatic compounds often involves multiple, sequential steps. Developing a concise and high-yielding synthesis for this compound is a challenge that stimulates the creation of new catalytic systems and fluorinating reagents. mdpi.commdpi.com Advances in this area, such as palladium-catalyzed C-H fluorination or the use of novel electrophilic fluorinating agents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI), contribute to a greener and more sustainable chemical industry. mdpi.comnih.gov

Emerging Research Directions and Interdisciplinary Opportunities

The unique constellation of properties embodied by this compound opens doors to new and exciting research avenues at the intersection of chemistry, biology, and materials science. As a polyfluorinated compound, its future applications are tied to emerging fields that leverage the unique characteristics of the C-F bond. mdpi.comnih.gov

In medicinal chemistry, this building block could be used in fragment-based drug discovery programs to create novel lead compounds. Its rigid structure and well-defined electronic properties make it an ideal fragment for probing the binding pockets of proteins. Furthermore, the development of ¹⁸F-labeled analogues of this compound could provide new radiotracers for use in Positron Emission Tomography (PET) imaging, a powerful technique for medical diagnostics. tandfonline.com

In materials science, there is growing interest in polyfluorinated compounds for applications beyond liquid crystals, including in the creation of hydrophobic and oleophobic coatings, advanced polymers with high thermal stability, and organic electronics. mdpi.comenv-health.org The study of how molecules like this compound self-assemble could lead to the design of novel supramolecular structures with unique functions. The continued exploration of this and other fluorinated building blocks will undoubtedly fuel innovation across the scientific disciplines for years to come.

Integration with Flow Chemistry and Automated Synthesis

The continuous processing nature of flow chemistry offers substantial advantages over traditional batch methods, including enhanced safety, improved reaction control, and greater scalability. neuroquantology.commdpi.com For a highly fluorinated compound like this compound, these benefits are particularly pertinent. The synthesis of such molecules can involve hazardous reagents and exothermic reactions, which can be managed more effectively in the small, controlled environment of a flow reactor. mdpi.com

The integration of this compound into flow chemistry workflows could be envisioned in two main areas: its synthesis and its use as a building block for more complex molecules. Automated synthesis platforms, which combine robotic handling with software control, could enable the rapid optimization of reaction conditions for the production of this compound and its derivatives. nih.gov This approach allows for high-throughput screening of catalysts, solvents, and temperature, accelerating the discovery of efficient synthetic routes.

Potential Flow Synthesis Parameters for Fluorinated Benzotrifluorides:

ParameterRangeSignificance
Temperature 25-200 °CPrecise temperature control can minimize side reactions and improve selectivity.
Pressure 1-20 barEnables the use of volatile reagents and solvents above their boiling points.
Residence Time 1-60 minOptimization of residence time can maximize conversion and throughput.
Catalyst Metal-based or organocatalystsHeterogeneous catalysts packed in columns are particularly suitable for flow processes.

The automated synthesis of derivatives of this compound could be particularly valuable in the development of new pharmaceuticals and agrochemicals, where the introduction of fluorinated motifs is known to enhance biological activity. researchgate.net For instance, automated systems could be employed for the late-stage functionalization of this scaffold, rapidly generating a library of compounds for biological screening. nih.gov

Exploration in Supramolecular Chemistry and Catalysis

The presence of multiple fluorine atoms in this compound suggests intriguing possibilities for its application in supramolecular chemistry. Fluorine's high electronegativity and the polarization of C-F bonds can lead to unique non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which are fundamental to the self-assembly of complex architectures. nih.govresearchgate.net

In supramolecular chemistry, fluorinated molecules have been shown to influence the formation of liquid crystals, gels, and other organized structures. nih.gov The distinct electronic properties of this compound could be harnessed to direct the assembly of novel supramolecular polymers or host-guest systems. For example, the fluorinated aromatic ring could act as a recognition site for specific guest molecules. nih.govresearchgate.net

Potential Supramolecular Interactions Involving Fluorinated Aromatics:

Interaction TypeDescriptionPotential Role of this compound
π-π Stacking Attraction between aromatic rings.The electron-deficient nature of the fluorinated ring can enhance interactions with electron-rich aromatic systems.
Halogen Bonding Non-covalent interaction involving a halogen atom.The fluorine atoms could act as halogen bond acceptors.
Dipole-Dipole Interactions Attraction between polar molecules.The significant dipole moment of the molecule can drive self-assembly.
Host-Guest Chemistry Formation of a complex between a host and a guest molecule.The fluorinated scaffold could serve as a selective host for specific guests. nih.gov

In the realm of catalysis, the trifluoromethyl group is a key substituent in the design of ligands for transition metal catalysts. acs.orgnih.gov The electronic properties of the trifluoromethyl group can significantly influence the catalytic activity and selectivity of the metal center. chemrxiv.org It is plausible that this compound could serve as a precursor to novel ligands, where the fluorine and methyl substituents provide additional means to tune the steric and electronic environment of a catalytic metal.

Furthermore, the field of organocatalysis could also benefit from the unique properties of this compound. The development of chiral catalysts derived from this compound could enable new asymmetric transformations, a critical area in modern synthetic chemistry.

Q & A

Q. How to design a robust QA/QC protocol for batch-to-batch consistency?

  • Protocol :
  • Synthesis : Standardize NAS conditions (e.g., 130°C, 12 hrs).
  • Analysis : Mandate ¹⁹F NMR, HRMS, and elemental analysis (C, H, F).
  • Storage : Store under argon at -20°C to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Difluoro-4-methylbenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2,3-Difluoro-4-methylbenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.